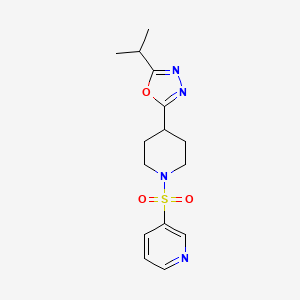

![molecular formula C16H15N3O3 B2599187 Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 890007-87-1](/img/structure/B2599187.png)

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

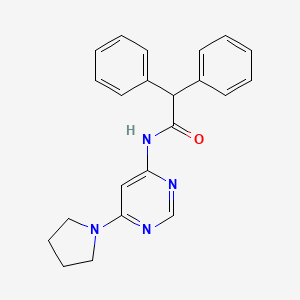

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound . It belongs to a class of compounds known as pyrazolopyrimidines, which are important scaffolds present in many synthetic drugs .

Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a key precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives, which were subsequently transformed into related heterocyclic systems through reactions with various reagents. These compounds have been explored for their potential biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing excellent biocidal properties in some cases (Youssef et al., 2011).

Antimicrobial Applications

Several studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, novel pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids derived from this compound demonstrated good to excellent antibacterial activity against various Gram-positive and Gram-negative bacterial species, indicating their potential as novel antimicrobial agents (Kumar et al., 2017).

Anticancer and Anti-inflammatory Applications

Research has also delved into the anticancer and anti-inflammatory potentials of pyrazolopyrimidine derivatives. A study synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, assessing their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation. These compounds showed promising results, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, derivatives of this compound have been investigated as corrosion inhibitors. For example, pyranpyrazole derivatives have been studied for their efficacy in inhibiting corrosion on mild steel, useful for industrial applications like pickling processes. These studies highlight the multifunctional nature of these compounds, extending their utility beyond pharmaceuticals to materials science (Dohare et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-14-13(11-7-5-4-6-8-11)10(2)18-19(14)15(12)20/h4-9,18H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBFAAYTDJMQLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(NN2C1=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2599105.png)

![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)

![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)

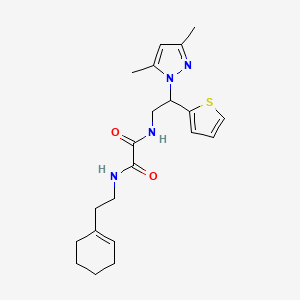

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2599124.png)

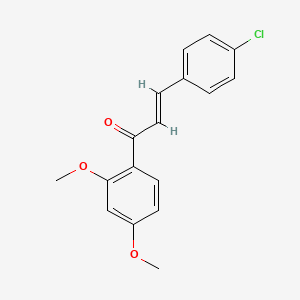

![2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2599125.png)

![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)

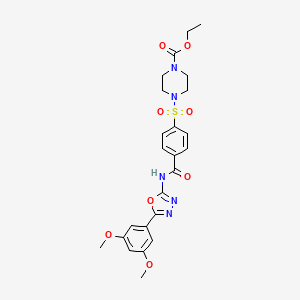

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2599127.png)